Dodecyl isocyanate

Polymer Morphology Liquid Crystalline Polymers Structure-Property Relationships

Dodecyl isocyanate (CAS 4202-38-4), also referred to as 1-isocyanatododecane, is a linear aliphatic monoisocyanate with the molecular formula C₁₃H₂₅NO and a molecular weight of 211.34 g/mol. At ambient temperature, it is a colorless to pale yellow liquid with a density of 0.877 g/mL at 25 °C, a boiling point of 157–161 °C at 21 mmHg, and a refractive index (n20/D) of 1.441.

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
CAS No. 4202-38-4
Cat. No. B1361052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl isocyanate
CAS4202-38-4
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN=C=O
InChIInChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3
InChIKeyYIDSTEJLDQMWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl Isocyanate (CAS 4202-38-4): Technical Baseline for Procurement and Scientific Selection


Dodecyl isocyanate (CAS 4202-38-4), also referred to as 1-isocyanatododecane, is a linear aliphatic monoisocyanate with the molecular formula C₁₃H₂₅NO and a molecular weight of 211.34 g/mol. At ambient temperature, it is a colorless to pale yellow liquid with a density of 0.877 g/mL at 25 °C, a boiling point of 157–161 °C at 21 mmHg, and a refractive index (n20/D) of 1.441 . The compound features a reactive isocyanate (-NCO) group attached to a C12 alkyl chain, rendering it an essential intermediate for the synthesis of polyurethanes, carbodiimides, and surface-modifying agents . Its limited solubility in water and susceptibility to hydrolysis under humid conditions necessitate storage under inert, dry atmospheres .

Why Substituting Dodecyl Isocyanate with Other Alkyl Isocyanates Compromises Performance


Alkyl isocyanates are not interchangeable despite sharing the same reactive -NCO group. The length of the alkyl chain directly governs critical material properties, including molecular packing, phase behavior, surface hydrophobicity, and hydrolytic stability. As demonstrated in direct comparative studies, changing the chain length by even a few carbon atoms alters polymer morphology from spherulitic to liquid crystalline [1], and significantly shifts the water contact angle of derived self-assembled monolayers [2]. Class-level evidence further indicates that the rate of hydrolysis in aqueous environments is inversely correlated with chain length among alkyl isocyanates [3]. Therefore, substituting dodecyl isocyanate (C12) with a shorter-chain analog (e.g., C6 or C8) or a longer-chain variant (e.g., C18) without empirical revalidation will result in unpredictable material performance, altered surface energetics, and potentially compromised long-term durability.

Quantitative Differentiation of Dodecyl Isocyanate Against Closest Alkyl Isocyanate Analogs


Morphological Phase Behavior in Polymer Derivatives: Dodecyl vs. Hexyl and Octyl Isocyanates

When grafted onto (hydroxypropyl)cellulose (HPC), the resulting polymer morphology is critically dependent on the alkyl isocyanate chain length. Direct comparative analysis by polarized optical microscopy (POM) and differential scanning calorimetry (DSC) reveals that HPC derivatives prepared with dodecyl isocyanate (C12) and octadecyl isocyanate (C18) exhibit liquid crystalline (LC) textures, whereas those prepared with shorter hexyl (C6) and octyl (C8) isocyanates form conventional spherulitic crystalline structures [1]. DSC cooling scans show that for C12-HPC and C18-HPC, liquid crystalline structures appear at temperatures 5–6 °C below the isotropic → LC transition temperature, a behavior distinct from the shorter-chain analogs [1].

Polymer Morphology Liquid Crystalline Polymers Structure-Property Relationships

Surface Hydrophobicity of Self-Assembled Monolayers: Dodecyl Isocyanate in a Chain-Length Series

Vapor-phase treatment of TiO₂ surfaces with alkyl isocyanates produces self-assembled monolayers (SAMs) whose hydrophobicity is a direct function of chain length. Dynamic water contact angle measurements show that advancing contact angle (θA) increases with total carbon number, reaching a plateau of 110–112° for chains ≥C16. Dodecyl isocyanate (C12) falls within the steeply rising portion of this curve, yielding a significantly higher θA than C8 and C4 analogs, though slightly lower than the plateau value achieved with C16 and C18 [1]. The receding contact angle (θR) for C12 is also substantially higher than for shorter chains, indicating improved surface coverage and reduced pinning effects [1].

Surface Modification Self-Assembled Monolayers Contact Angle

Crystalline Order in Surface-Grafted Monolayers: Dodecyl Isocyanate vs. Shorter-Chain Analogs

Reaction of dodecyl isocyanate with hydroxyl-functionalized poly(2-hydroxyethyl methacrylate) (pHEMA) surfaces yields a predominantly all-trans, crystalline structure via urethane linkage. FTIR-ATR analysis shows that after 30 min at 60 °C, the asymmetric and symmetric CH₂ stretching frequencies decrease and approach 2920 and 2850 cm⁻¹, respectively, which are characteristic of a highly ordered crystalline methylene phase [1]. Polarized ATR measurements estimate a molecular tilt angle of 33.5° ± 2.4° relative to the surface normal [1]. While systematic comparative data for other chain lengths on pHEMA are not available in the same study, class-level knowledge indicates that shorter alkyl chains (C4–C8) do not form such well-ordered crystalline domains due to insufficient van der Waals stabilization.

Self-Assembled Monolayers Surface Crystallinity Biomaterials

Hydrolytic Stability: Alkyl Isocyanates vs. Aryl Isocyanates (Class-Level Inference)

The rate of hydrolysis in aqueous media is a key differentiator between aryl and alkyl isocyanates. Class-level studies demonstrate that alkyl isocyanates hydrolyze significantly more slowly than aryl isocyanates under physiological conditions [1]. Within the alkyl series, the inhibition of cholinesterases shows a pattern of decreased specificity with decreased alkyl chain length, implying that longer alkyl chains confer greater stability against nucleophilic attack in biological environments [1]. While direct rate constants for dodecyl isocyanate are not provided, the class-level trend indicates that C12 offers enhanced resistance to premature hydrolysis compared to shorter-chain alkyl isocyanates (e.g., C4–C8) and all common aryl isocyanates.

Hydrolysis Stability Aqueous Compatibility

High-Value Application Scenarios for Dodecyl Isocyanate Based on Quantified Differentiation


Synthesis of Liquid Crystalline Polyurethane Coatings and Films

When optical anisotropy or self-healing properties are desired in polyurethane films, dodecyl isocyanate is the preferred chain extender or side-chain modifier. As shown in Section 3, grafting C12 isocyanate onto polymer backbones yields liquid crystalline textures that are absent when shorter C6 or C8 analogs are used [1]. This makes C12 essential for applications in optical films, switchable adhesives, and anisotropic membranes.

Fabrication of Hydrophobic Self-Assembled Monolayers (SAMs) on Metal Oxides

For surface modification of TiO₂ or SiO₂ to impart water repellency without compromising coverage, dodecyl isocyanate offers an optimal balance. The vapor-phase deposition study confirms that C12 provides a substantial increase in advancing contact angle over C8, while avoiding the solubility and viscosity penalties associated with C16 or C18 [2]. This makes C12 ideal for high-throughput vapor-phase functionalization of nanoparticles, sensors, and microfluidic devices.

Ordered Biomaterial Surface Coatings with Defined Tilt Angle

When precise control over surface molecular orientation is required—such as in biosensors or cell-adhesion studies—dodecyl isocyanate enables the formation of a crystalline monolayer with a well-defined tilt angle of 33.5° [3]. This level of structural order is not achievable with shorter-chain isocyanates, making C12 the compound of choice for creating SAM-like architectures on polymeric biomedical devices.

Moisture-Tolerant Reactive Intermediates for Carbodiimide Synthesis

In multi-step syntheses where trace moisture cannot be completely excluded, the inherently slower hydrolysis rate of alkyl isocyanates compared to aryl isocyanates reduces side-product formation [4]. Dodecyl isocyanate, with its longer alkyl chain, is predicted to offer even greater hydrolytic stability than shorter alkyl isocyanates, making it a robust choice for synthesizing carbodiimides used in peptide coupling or polymer crosslinking under ambient conditions.

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